N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide
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Overview
Description
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring, and is further substituted with a chlorobenzoyl group and a furan-2-carboxamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuran core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The chlorobenzoyl group is then introduced via Friedel-Crafts acylation, using reagents such as aluminum chloride (AlCl3) and 4-chlorobenzoyl chloride. Finally, the furan-2-carboxamide moiety is attached through an amidation reaction, often employing coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters, as well as advanced purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.
Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atom under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide
- N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide
- N-[2-(4-nitrobenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide
Uniqueness
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide is unique due to the presence of the chlorobenzoyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications.
Biological Activity
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of benzofuran derivatives with acyl chlorides. The introduction of the 4-chlorobenzoyl group is crucial as it enhances the compound's biological activity. The molecular formula for this compound is C22H15ClN2O3, and its structure features a benzofuran core, which is known for its diverse pharmacological activities.
Anticancer Properties
Numerous studies have evaluated the anticancer efficacy of benzofuran derivatives, including this compound. The compound has shown promising results in various in vitro assays:
- Cytotoxicity : The compound exhibits significant cytotoxic effects against several cancer cell lines, including K562 (chronic myeloid leukemia) and HL60 (acute promyelocytic leukemia) cells. For instance, derivatives related to this compound have demonstrated IC50 values as low as 5 μM against K562 cells, indicating potent activity without affecting normal cells .
- Mechanism of Action : The biological activity is often attributed to the ability of the compound to interact with specific cellular targets, such as inhibiting critical signaling pathways involved in cancer progression. For example, some studies have highlighted its role in modulating the AKT signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancerous cells .
Structure-Activity Relationship (SAR)
The SAR analysis of benzofuran derivatives reveals that the presence and position of substituents significantly influence their biological activity. Key findings include:
- Halogen Substitution : The introduction of halogens like chlorine at specific positions on the benzofuran ring enhances cytotoxicity. Compounds with para-substituted halogens generally exhibit greater anticancer activity compared to their ortho or meta counterparts .
- Functional Groups : The presence of functional groups such as carboxamides and hydroxyls can enhance binding interactions with biological targets, thereby improving potency. For instance, compounds with a CONH group have been shown to be essential for maintaining anticancer activity .
Case Studies
Several case studies highlight the effectiveness of this compound in preclinical settings:
- In Vitro Studies : Research demonstrated that derivatives similar to this compound inhibit tumor growth in various cancer models. A study reported that a related benzofuran derivative significantly reduced tumor size in murine models without causing notable toxicity to normal tissues .
- In Vivo Efficacy : In vivo experiments indicated that compounds containing the benzofuran scaffold effectively inhibited metastasis in lung cancer models, showcasing their potential for therapeutic applications .
Summary Table of Biological Activity
Activity Type | Cell Line | IC50 Value (μM) | Mechanism of Action |
---|---|---|---|
Cytotoxicity | K562 | 5 | Inhibition of AKT signaling pathway |
Cytotoxicity | HL60 | 0.1 | Induction of apoptosis |
Antiproliferative | A549 (lung adenocarcinoma) | 16.4 | Targeting PLK1 signaling |
Properties
Molecular Formula |
C20H12ClNO4 |
---|---|
Molecular Weight |
365.8 g/mol |
IUPAC Name |
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide |
InChI |
InChI=1S/C20H12ClNO4/c21-13-9-7-12(8-10-13)18(23)19-17(14-4-1-2-5-15(14)26-19)22-20(24)16-6-3-11-25-16/h1-11H,(H,22,24) |
InChI Key |
BVEMLSQFKADVTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)Cl)NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
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